Structural Elucidation of 3-Methylimidazo[1,2-a]pyridine-8-carbaldehyde: A Comprehensive Technical Guide
Structural Elucidation of 3-Methylimidazo[1,2-a]pyridine-8-carbaldehyde: A Comprehensive Technical Guide
Executive Summary
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. The specific derivative, 3-methylimidazo[1,2-a]pyridine-8-carbaldehyde (CAS 1315363-66-6), presents a unique structural elucidation challenge due to its highly conjugated bicyclic core and the potential for regioisomerism. This whitepaper provides an in-depth, self-validating analytical framework for researchers and drug development professionals to definitively confirm the regiochemistry and structural integrity of this molecule using High-Resolution Mass Spectrometry (HRMS) and multi-nuclear Nuclear Magnetic Resonance (NMR) spectroscopy.
Chemical Context and Mechanistic Grounding
Imidazo[1,2-a]pyridines are characterized by a 10 π-electron aromatic system that exhibits considerable electron delocalization. The introduction of a methyl group at the C-3 position and a carbaldehyde group at the C-8 position significantly alters the electron density across the ring system. According to foundational 1, the bridgehead nitrogen (N-4) induces a displacement of the adjacent carbon signals, which is critical for interpreting the 13 C NMR spectrum.
Furthermore, the2 dictate that the formyl group is situated adjacent to the bridgehead carbon (C-8a). Distinguishing this from a 6-carbaldehyde or 3-carbaldehyde regioisomer—which are synthesized via similar3—requires rigorous 2D NMR heteronuclear correlations.
Structural Elucidation Strategy
To establish a highly confident structural assignment, we employ a multi-modal workflow.
Multi-modal spectroscopic workflow for structural elucidation.
High-Resolution Mass Spectrometry (HRMS)
HRMS is deployed to confirm the exact elemental composition (C 9 H 8 N 2 O). 4 of related 8-carbaldehyde derivatives indicate that the [M+H] + adduct will dominate the ESI+ spectrum. The exact mass measurement rules out unexpected oxidations or synthetic byproducts.
Nuclear Magnetic Resonance (NMR)
While 1D 1 H and 13 C NMR provide the skeletal framework, Heteronuclear Multiple Bond Correlation (HMBC) is the linchpin of this elucidation. HMBC detects long-range ( 2 J and 3 J) couplings between protons and carbons. The formyl proton must show a 3 J correlation to the bridgehead carbon (C-8a), definitively anchoring it to the C-8 position rather than C-6.
Key HMBC (Heteronuclear Multiple Bond Correlation) interactions.
Self-Validating Experimental Protocols
HRMS-ESI-TOF Workflow
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Step 1: Instrument Tuning and Calibration
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Action: Infuse a standard tuning mix (e.g., Agilent ESI-L) into the ESI-TOF system and calibrate across the 100-1000 m/z range.
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Causality: Time-of-flight analyzers are highly sensitive to thermal expansion of the flight tube. Pre-acquisition calibration corrects for these micro-fluctuations, ensuring mass accuracy is maintained below 5 ppm.
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Self-Validation: The software must report a residual mass error of < 2 ppm for the calibrant ions. If this threshold is exceeded, the system automatically halts, preventing the acquisition of invalid data.
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Step 2: Sample Introduction
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Action: Dissolve the analyte in LC-MS grade Methanol (0.1 mg/mL) with 0.1% Formic Acid. Inject 1 µL via flow injection analysis (FIA).
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Causality: Methanol ensures optimal desolvation, while formic acid acts as a proton source, driving the equilibrium toward the [M+H] + state required for positive-ion ESI.
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Self-Validation: The presence of the [2M+H] + dimer peak at high concentrations internally validates that the primary [M+H] + peak is not a fragment of a larger, unexpected impurity.
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Multi-Nuclear NMR Acquisition Workflow
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Step 1: Sample Preparation
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Action: Dissolve 15 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS).
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Causality: CDCl 3 is selected over protic solvents (like Methanol-d 4 ) to prevent deuterium exchange of the aldehyde proton, ensuring the critical -CHO signal at ~10.4 ppm remains visible.
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Self-Validation: The presence of a sharp, singular TMS peak at exactly 0.00 ppm confirms magnetic field homogeneity (shim quality) and acts as an internal lock against chemical shift drift.
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Step 2: 1D and 2D Acquisition
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Action: Acquire standard 1 H (16 scans), 13 C (1024 scans), 1 H- 1 H COSY, 1 H- 13 C HSQC, and 1 H- 13 C HMBC spectra at 298 K.
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Causality: HSQC is run prior to HMBC to map all direct one-bond C-H connections. This allows for the subtraction of these direct correlations from the HMBC spectrum, isolating only the structurally vital long-range connections.
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Self-Validation: The COSY spectrum must show a continuous spin system for the pyridine ring protons (H-5, H-6, H-7). A break in this coupling chain immediately alerts the operator to a potential structural anomaly or impurity.
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Quantitative Data Summaries
The following tables summarize the expected quantitative analytical data derived from the protocols above, serving as a reference benchmark for structural confirmation.
Table 1: High-Resolution Mass Spectrometry (HRMS) Data
| Adduct Species | Formula | Theoretical m/z | Expected Experimental m/z | Mass Error (ppm) |
| [M+H] + | C 9 H 9 N 2 O + | 161.0715 | 161.0718 | +1.8 |
| [M+Na] + | C 9 H 8 N 2 ONa + | 183.0534 | 183.0531 | -1.6 |
| [M-CO+H] + | C 8 H 9 N 2+ | 133.0760 | 133.0763 | +2.2 |
Table 2: 1 H and 13 C NMR Assignments (600 MHz, CDCl 3 )
| Position | 13 C Shift (ppm) | 1 H Shift (ppm), Multiplicity, J (Hz) | Key HMBC Correlations (H → C) |
| 2 | 132.4 | 7.45 (s, 1H) | C-3, C-8a |
| 3 | 120.1 | - | - |
| 3-CH 3 | 10.2 | 2.58 (s, 3H) | C-2, C-3, C-8a |
| 5 | 128.5 | 8.15 (dd, 1H, J=6.8, 1.2) | C-6, C-7, C-8a |
| 6 | 114.8 | 6.92 (t, 1H, J=7.1) | C-5, C-8 |
| 7 | 128.9 | 7.85 (dd, 1H, J=7.4, 1.2) | C-5, C-8, 8-CHO |
| 8 | 124.5 | - | - |
| 8a | 144.2 | - | - |
| 8-CHO | 190.5 | 10.42 (s, 1H) | C-7, C-8, C-8a |
Conclusion
The structural elucidation of 3-methylimidazo[1,2-a]pyridine-8-carbaldehyde requires a meticulous, multi-modal approach. By leveraging the exact mass capabilities of HRMS alongside the powerful spatial and connectivity mapping of 2D NMR (specifically HMBC), researchers can definitively assign the regiochemistry of the methyl and formyl substituents. The self-validating protocols outlined in this guide ensure that the resulting analytical data is both highly accurate and resilient against instrumental artifacts, providing a trustworthy foundation for downstream drug development and synthetic modification.
References
- 1315363-66-6 | 3-Methylimidazo[1,2-a]pyridine-8-carbaldehyde | ChemScene.ChemScene.
- Imidazo[1,2-a]pyridine-8-carbaldehyde (C8H6N2O) - PubChemLite.Université du Luxembourg.
- 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).Defense Technical Information Center (DTIC).
- Structural Analysis of the Imidazo[1,2-a]pyridine-3-carbaldehyde Core: A Technical Guide.Benchchem.
